molecular formula C11H17NO2 B13537400 2,5-Dimethoxy-N-methylphenethylamine CAS No. 3489-95-0

2,5-Dimethoxy-N-methylphenethylamine

Cat. No.: B13537400
CAS No.: 3489-95-0
M. Wt: 195.26 g/mol
InChI Key: PIGIFXLLTQEIPK-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-methylphenethylamine (CAS 3489-95-0) is a synthetic ring-substituted phenethylamine derivative of significant interest in neuroscience and pharmacology research. Structurally, it belongs to the 2C-X family of phenethylamines but is characterized by an N-methyl modification on the ethylamine side chain, a change known to influence receptor binding affinity and the compound's overall pharmacokinetic profile . This structural relationship makes it a valuable tool for studying structure-activity relationships (SAR) within the phenethylamine class, particularly for understanding the impact of N-alkylation on receptor interaction. The primary research value of this compound lies in its interaction with the serotonin receptor family, especially the 5-HT 2A subtype . Phenethylamines with a 2,5-dimethoxy substitution pattern are known to bind with moderate to high affinity to 5-HT 2A receptors, which are principal molecular targets for classic psychedelics and are critically involved in regulating various central nervous system processes . Research into analogous compounds shows that extending lipophilic substituents at the 4-position of the aromatic ring can increase binding affinity at these receptors . Furthermore, N-substitution on phenethylamines is a critical area of investigation, as introducing alkyl groups like a methyl can significantly alter receptor affinity and functional activity compared to the primary amine counterparts . This compound provides researchers with a precise chemical tool to probe these nuanced pharmacological effects. In the laboratory, this compound is utilized in receptor binding assays and functional studies to help elucidate the complex mechanisms of serotonin receptor activation and signaling. It also serves as a key intermediate in the synthesis and study of more complex novel psychoactive substances (NPS), such as the NBOMe class of compounds, where a 2-methoxybenzyl group is added to the nitrogen . Its well-documented synthesis, for instance via reductive amination pathways , further establishes its utility in methodological and synthetic chemistry research. This product is intended for forensic analysis, pharmacological profiling, and biochemical research only . It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

3489-95-0

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-N-methylethanamine

InChI

InChI=1S/C11H17NO2/c1-12-7-6-9-8-10(13-2)4-5-11(9)14-3/h4-5,8,12H,6-7H2,1-3H3

InChI Key

PIGIFXLLTQEIPK-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis from Apiole via Nitropropene Intermediate (Shulgin’s Method)

One classical approach, described by Alexander Shulgin, involves the following key steps:

  • Isomerization of Apiole to Isoapiole: Apiole is treated with ethanolic potassium hydroxide under heat (steam bath) to rearrange the double bond, yielding isoapiole.

  • Nitration via Knoevenagel Condensation: Isoapiole is reacted with tetranitromethane in a cold mixture of acetone and pyridine. Pyridine catalyzes the formation of 2-nitro-isoapiole (1-(2,3-dimethoxy-3,4-methylenedioxyphenyl)-2-nitropropene).

  • Reduction to Freebase Amine: The nitropropene intermediate is reduced using lithium aluminium hydride in diethyl ether under reflux and inert atmosphere, or alternatively by catalytic hydrogenation under pressure, to yield freebase 2,5-dimethoxy-N-methylphenethylamine.

  • Conversion to Hydrochloride Salt: The freebase is converted to its hydrochloride salt for stability and isolation.

Safety Note: This method uses tetranitromethane, a toxic and explosive reagent, making it less desirable under modern safety standards.

Alternative Safer Synthesis via 2,5-Dimethoxy-3,4-methylenedioxyphenylpropan-2-one (DMMDP2P)

This method involves an intermediate ketone (DMMDP2P), analogous to the synthesis of MDA from safrole:

  • Wacker Oxidation of Apiole: Apiole undergoes Wacker oxidation using benzoquinone to form DMMDP2P.

  • Isomerization and Peroxyacid Oxidation: Apiole is first isomerized to isoapiole, then oxidized with peroxyacids (e.g., peracetic acid formed in situ from hydrogen peroxide and acetic acid). This step forms an epoxide intermediate, which upon acid-catalyzed hydrolysis and dehydration (using sulfuric or hydrochloric acid) rearranges to DMMDP2P via a pinacol rearrangement.

  • Reductive Amination: DMMDP2P is subjected to reductive amination with a nitrogen source (ammonium chloride or nitrate) and a reducing agent such as sodium cyanoborohydride, mercury-aluminum amalgam, or pressurized hydrogen with a catalyst, to yield the freebase amine.

  • Salt Formation: The freebase is converted to the hydrochloride salt.

This route avoids hazardous nitration reagents and is considered safer and more amenable to scale-up.

Synthesis via Phenacylamine Derivatives and Grignard Reagents

Historical literature reports alternative synthetic pathways involving:

These methods are more complex and less commonly used for this compound specifically but provide insight into related synthetic chemistry.

Analytical and Characterization Data

  • Melting Points: For hydrochloride salts, typical melting points range around 70-75°C, depending on purity and crystallization methods.

  • Mass Spectrometry: Characteristic fragmentation patterns include molecular ions and specific m/z ratios indicative of methoxy substitutions and methylamine groups, useful for confirming product identity.

  • Infrared Spectroscopy: FTIR spectra show absorption bands corresponding to aromatic methoxy groups, amine functionalities, and phenethylamine backbone.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Notes
1 Isomerization of Apiole Ethanolic KOH Steam bath heating Converts apiole to isoapiole
2 Nitration (Shulgin) Tetranitromethane, pyridine, acetone Ice bath Forms nitropropene intermediate; toxic reagent
3 Reduction (Shulgin) Lithium aluminium hydride, diethyl ether Reflux under inert atmosphere Reduces nitropropene to freebase amine
4 Wacker Oxidation (Alternative) Benzoquinone Standard Wacker conditions Forms DMMDP2P ketone intermediate
5 Peroxyacid Oxidation Peracetic acid (H2O2 + AcOH) Acid-catalyzed hydrolysis/dehydration Epoxidation and rearrangement to ketone
6 Reductive Amination NH4Cl or NH4NO3, NaCNBH3 or H2/Pd Mild reducing conditions Converts ketone to amine
7 Salt Formation HCl gas or aqueous HCl Ambient Yields hydrochloride salt for isolation

Research Findings and Practical Considerations

  • The Shulgin method, while historically significant, poses safety risks due to the use of tetranitromethane and lithium aluminium hydride, both hazardous chemicals requiring strict controls.

  • The alternative Wacker oxidation and peroxyacid oxidation route is more modern and safer, avoiding explosive nitration reagents and allowing for more controlled reaction conditions.

  • Reductive amination is a versatile and reliable step for introducing the methylamine group, with multiple reducing agents available depending on laboratory capabilities.

  • Purification typically involves recrystallization from solvents such as hexane or ethanol to obtain pure hydrochloride salts.

  • Analytical techniques such as gas chromatography-mass spectrometry and infrared spectroscopy are essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-N-methylphenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can produce halogenated or nitrated derivatives .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Molecular Formula Substituents (Position) Pharmacological Activity Legal Status (Example Jurisdiction) Analytical Detection Methods
2,5-Dimethoxy-N-methylphenethylamine C₁₁H₁₇NO₂ 2,5-OCH₃; N-CH₃ Limited human data; suspected serotonin receptor modulation Unregulated in many regions GC-MS, LC-QTOF
2C-H (2,5-Dimethoxyphenethylamine) C₁₀H₁₅NO₂ 2,5-OCH₃; NH₂ Precursor; minimal intrinsic activity Controlled in some jurisdictions HPLC-DAD, FTIR
2C-B (4-Bromo-2,5-dimethoxyphenethylamine) C₁₀H₁₄BrNO₂ 2,5-OCH₃; 4-Br; NH₂ Potent 5-HT₂A agonist; hallucinogen Schedule I (USA) GC-MS, NMR
25H-NBOH (N-(2-Hydroxybenzyl) analogue) C₁₇H₁₉NO₃ 2,5-OCH₃; N-(2-hydroxybenzyl) High-affinity 5-HT₂A agonist; potent psychedelic Schedule I (USA, Florida) LC-MS/MS, Immunoassay
25H-NBF (N-(2-Fluorobenzyl) analogue) C₁₇H₁₈FNO₂ 2,5-OCH₃; N-(2-fluorobenzyl) Similar to 25H-NBOH; enhanced metabolic stability Controlled under analog acts HRMS, GC-IR

Pharmacological and Metabolic Differences

  • Receptor Affinity : Unlike 2C-B, which exhibits strong 5-HT₂A agonism, this compound’s N-methyl group may reduce binding affinity due to steric hindrance, though this remains speculative without in vivo data .
  • Metabolomic studies indicate extensive phase I metabolism (demethylation, hydroxylation) and phase II glucuronidation .
  • Psychoactive Effects: While 25H-NBOH and 25H-NBF are documented as potent hallucinogens, this compound lacks confirmed psychoactive reports, suggesting either lower potency or underexploration .

Forensic and Regulatory Considerations

  • Detection Challenges : The compound’s structural similarity to regulated substances complicates differentiation in standard drug screens. Advanced techniques like LC-QTOF are required for unambiguous identification .
  • Legal Ambiguity : Unlike 25H-NBOH and 25H-NBF, which are explicitly controlled in jurisdictions like Florida, this compound often falls into legal gray areas due to its absence from controlled substance lists .

Q & A

Q. What are the standard methodologies for synthesizing 2,5-Dimethoxy-N-methylphenethylamine, and how do structural modifications impact its pharmacological profile?

Answer: The synthesis typically involves reductive amination of 2,5-dimethoxybenzaldehyde with methylamine, followed by purification via crystallization or chromatography . Structural modifications, such as halogenation (e.g., iodine at the 4-position) or substitution of the methyl group, alter receptor binding affinity and metabolic stability. For example, adding iodine increases serotonin receptor (5-HT2A) affinity but reduces metabolic clearance . Key analytical tools for verifying synthesis include NMR for structural confirmation and LC-MS for purity assessment (>98% required for pharmacological studies) .

Q. What validated analytical methods are recommended for identifying this compound in biological matrices?

Answer: Initial screening uses immunoassays, but these may yield false positives/negatives due to cross-reactivity with structurally similar phenethylamines . Confirmatory analysis requires:

  • LC-MS/MS : Offers specificity for distinguishing isomers (LOQ: 1.0–20.0 ng/mL in urine/blood).
  • GC-MS/MS : Useful for volatile derivatives but may fail with thermally labile metabolites .
    Validation parameters (per FDA guidelines) must include matrix effects, recovery rates, and inter-day precision (<15% RSD) .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across species, and what implications does this have for translational research?

Answer: In humans, primary metabolism involves O-demethylation via CYP2D6, producing active metabolites with prolonged half-lives. Rodents exhibit faster glucuronidation, reducing bioavailability . Researchers must:

  • Use human hepatocyte assays to predict in vivo metabolism.
  • Cross-validate with in silico models (e.g., SwissADME) to identify species-specific enzyme interactions .
    Discrepancies in metabolite profiles can lead to misinterpretation of toxicity data, emphasizing the need for species-matched models.

Q. What strategies resolve contradictory data in receptor binding studies of this compound analogs?

Answer: Contradictions often arise from:

  • Receptor heteromerization : 5-HT2A/D2 heteromers may exhibit atypical binding kinetics .
  • Assay conditions : Varying buffer pH or temperature alters ligand-receptor affinity.
    To address this:

Perform saturation binding assays under standardized conditions (e.g., 37°C, pH 7.4).

Use radioligand displacement (e.g., [³H]ketanserin for 5-HT2A) to quantify Ki values.

Validate findings with functional assays (e.g., calcium flux or β-arrestin recruitment) .

Q. How can researchers differentiate this compound from its positional isomers in forensic samples?

Answer: Isomeric differentiation requires:

  • High-resolution mass spectrometry (HRMS) : Resolves mass defects (e.g., 2,5- vs. 2,6-dimethoxy isomers).
  • Ion mobility spectrometry (IMS) : Separates isomers based on collision cross-section differences .
  • Synthetic reference standards : Essential for constructing retention time libraries.
    Forensic workflows should combine these techniques to avoid misidentification in legal contexts .

Q. What are the challenges in quantifying this compound in alternative biological matrices (e.g., hair or oral fluid)?

Answer:

  • Hair analysis : Requires segmental analysis (1 cm ≈ 1 month exposure) but faces contamination risks from external exposure. Decontamination protocols (e.g., methanol washes) are critical .
  • Oral fluid : Low analyte concentrations (LOQ: 0.5 ng/mL) necessitate microsampling and ion-enhancement LC-MS/MS methods .
  • Data normalization : Adjust for matrix effects using deuterated internal standards (e.g., D3-2,5-dimethoxy-N-methylphenethylamine) .

Methodological and Ethical Considerations

Q. How should researchers design studies to address the thermal instability of this compound during GC-MS analysis?

Answer:

  • Derivatization : Use BSTFA or MSTFA to stabilize methoxy groups and reduce thermal degradation.
  • Low-temperature injection : Set inlet temperature ≤250°C to prevent decomposition.
  • Validation : Compare recovery rates with LC-MS data to quantify degradation losses .

Q. What ethical guidelines apply to in vitro vs. in vivo studies of this compound?

Answer:

  • In vitro : Follow OECD 439 (Skin Irritation) and ISO 10993-5 (Cytotoxicity) for cell-based assays. Use primary cells (e.g., human neurons) over immortalized lines to improve translational relevance .
  • In vivo : Adhere to ARRIVE 2.0 guidelines for animal studies, including blinded dosing and randomized group allocation. Report plasma/tissue concentrations to enable cross-study comparisons .

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